molecular formula C18H19N5O2 B2509434 3-ethyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-60-2

3-ethyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2509434
CAS No.: 877643-60-2
M. Wt: 337.383
InChI Key: ALTRVNGZHHEBLK-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you mentioned often belong to the class of imidazopurines. These are heterocyclic compounds containing an imidazo ring fused to a purine ring . They are known to have various biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction (XRD), Density Functional Theory (DFT), and Hartree-Fock (HF) modeling . These techniques provide information about the geometric parameters, crystal structure, and molecular orbitals .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and spectral data .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on synthesizing and characterizing mesoionic compounds and their derivatives, including imidazo-purine diones, which are analogous to purine-2,8-dione. These compounds exhibit unique chemical behaviors, such as tautomerism and reactivity towards cycloaddition reactions, which are fundamental for developing novel therapeutic agents and material sciences (Coburn & Taylor, 1982).

Pharmacological Applications

Various derivatives of imidazo[2,1-f]purine-2,4-dione have been synthesized and evaluated for their potential pharmacological activities. These include serving as ligands for serotoninergic and dopaminergic receptors, indicating potential applications in treating mood disorders such as depression and anxiety (Zagórska et al., 2015). Additional studies have highlighted their roles as serotonin transporter activity modulators, further underscoring their relevance in neuropsychopharmacology (Zagórska et al., 2011).

Molecular Docking and SAR Studies

Structure-activity relationship (SAR) and molecular docking studies have been instrumental in understanding the interaction mechanisms of imidazo[2,1-f]purine derivatives with biological targets. These investigations help in designing compounds with improved affinity and selectivity towards specific receptors, which is crucial for the development of targeted therapies (Baraldi et al., 2008).

Antiviral and Antihypertensive Activities

Derivatives of imidazo[2,1-f]purine have also been evaluated for their antiviral and antihypertensive activities. These studies contribute to the broader understanding of the therapeutic potentials of these compounds beyond their central nervous system (CNS) activities (Nilov et al., 1995).

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their biological target. Some imidazopurines are known to have antiviral, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

2-ethyl-4,7-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-5-21-16(24)14-15(20(4)18(21)25)19-17-22(14)10-12(3)23(17)13-8-6-11(2)7-9-13/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTRVNGZHHEBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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